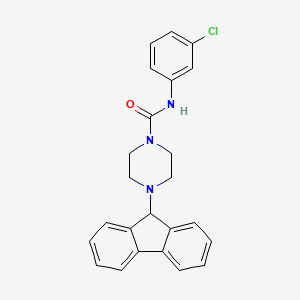
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)-1-piperazinecarboxamide is a member of fluorenes.
Aplicaciones Científicas De Investigación
1. Dopamine D3 Receptor Studies
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide, a compound similar to the one you're interested in, was studied for its potential in cocaine abuse treatment, focusing on dopamine D3 receptors in rhesus monkeys (Martelle et al., 2007).
- Another study evaluated similar compounds for their pharmacokinetics and brain uptake, providing insights into their potential therapeutic use for psychostimulant abuse (Mason et al., 2010).
2. Antimicrobial Research
- Piperazine derivatives, including those structurally similar to the compound , showed promising antimicrobial properties. A study found that certain derivatives displayed significant growth inhibition against specific bacterial strains (Patil et al., 2021).
3. Anticancer Activity
- Research on 1,2,4-triazine derivatives bearing piperazine amide moiety revealed potential anticancer activities against breast cancer cells, indicating the scope of such compounds in cancer treatment (Yurttaş et al., 2014).
4. Molecular Docking Studies
- The molecular interaction of related antagonists with cannabinoid receptors was explored, providing valuable insights for drug design and understanding receptor interactions (Shim et al., 2002).
5. Miscellaneous Applications
- Studies on the synthesis and characterization of polyamides containing fluorene and related compounds underline the potential of these compounds in material science (Tundidor‐Camba et al., 2011).
- Exploration of scaffold hybridization strategies in the discovery of dopamine D3 receptor-selective ligands suggests the utility of these compounds in treating central nervous system disorders (Bonifazi et al., 2021).
Propiedades
Fórmula molecular |
C24H22ClN3O |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-4-(9H-fluoren-9-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C24H22ClN3O/c25-17-6-5-7-18(16-17)26-24(29)28-14-12-27(13-15-28)23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,16,23H,12-15H2,(H,26,29) |
Clave InChI |
WQVCTQFONPCJLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Cl |
SMILES canónico |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B1227397.png)
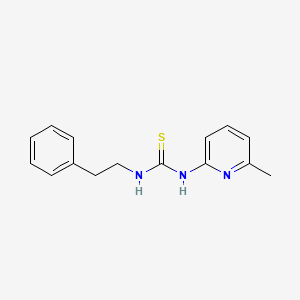
![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
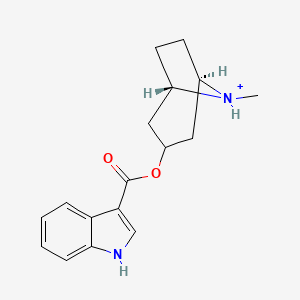
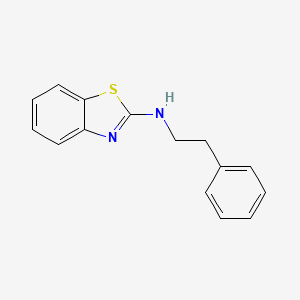
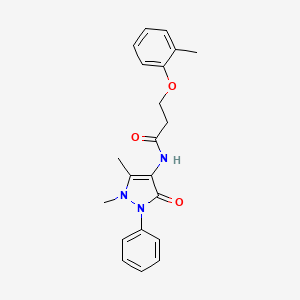
![[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)
![2-[[4-(1,3-dioxo-2-isoindolyl)-1-oxobutyl]amino]-N-(2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1227412.png)
![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
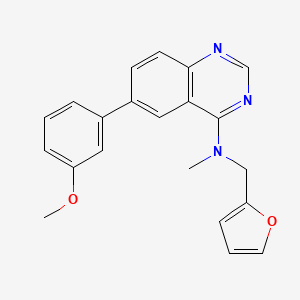
![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)